

Comprehensive Comparison: Rogletimide vs. Fadrozole

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Compound Focus: Rogletimide

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The table below summarizes the key characteristics and experimental data for **Rogletimide** and Fadrozole, based on clinical and preclinical studies.

Feature	Rogletimide	Fadrozole
Chemical Class	Glutethimide derivative (non-steroidal) [1]	Imidazole derivative (non-steroidal) [2] [3]
Inhibition Type	Type II (reversible, binds to P450 heme) [2] [1]	Type II (reversible, binds to P450 heme) [2]
Aromatase Inhibition (In Vitro)	Less potent than Aminoglutethimide [4]	IC ₅₀ = 4.5 nM (human placental microsomes) [3]
In Vivo Efficacy	~74% (800 mg, twice daily) [2] [1]	~93% (2 mg, twice daily) [2]
Selectivity Profile	High selectivity ; no significant inhibition of adrenal steroidogenesis at aromatase-inhibiting concentrations [5]	Lower selectivity ; suppresses aldosterone and cortisol synthesis at higher doses [4] [5]
Key Advantages	Minimal side effects on adrenal function, better tolerability [5]	High potency in suppressing estrogen production [2] [3]

Feature	Rogletimide	Fadrozole
Key Disadvantages	Lower potency limited its clinical success [1]	Lack of specificity led to unwanted hormonal side effects [4] [6]
Clinical Status	Never marketed; unsuccessful in clinical trials due to low potency [1]	Marketed (e.g., as Afema in Japan) for breast cancer treatment [2]

Detailed Experimental Data and Methodologies

The data in the summary table are derived from specific experimental protocols. Here is a deeper look at the key studies and their methodologies.

In Vivo Aromatase Inhibition Measurement

The percentage of in vivo aromatase inhibition in postmenopausal women was typically measured using tracer studies. This method involves administering radioactive androgen precursors (like androstenedione) and measuring the subsequent production of radioactive estrogens (like estrone). The reduction in this conversion after drug administration indicates the degree of aromatase inhibition [7] [6].

Adrenal Selectivity Assay

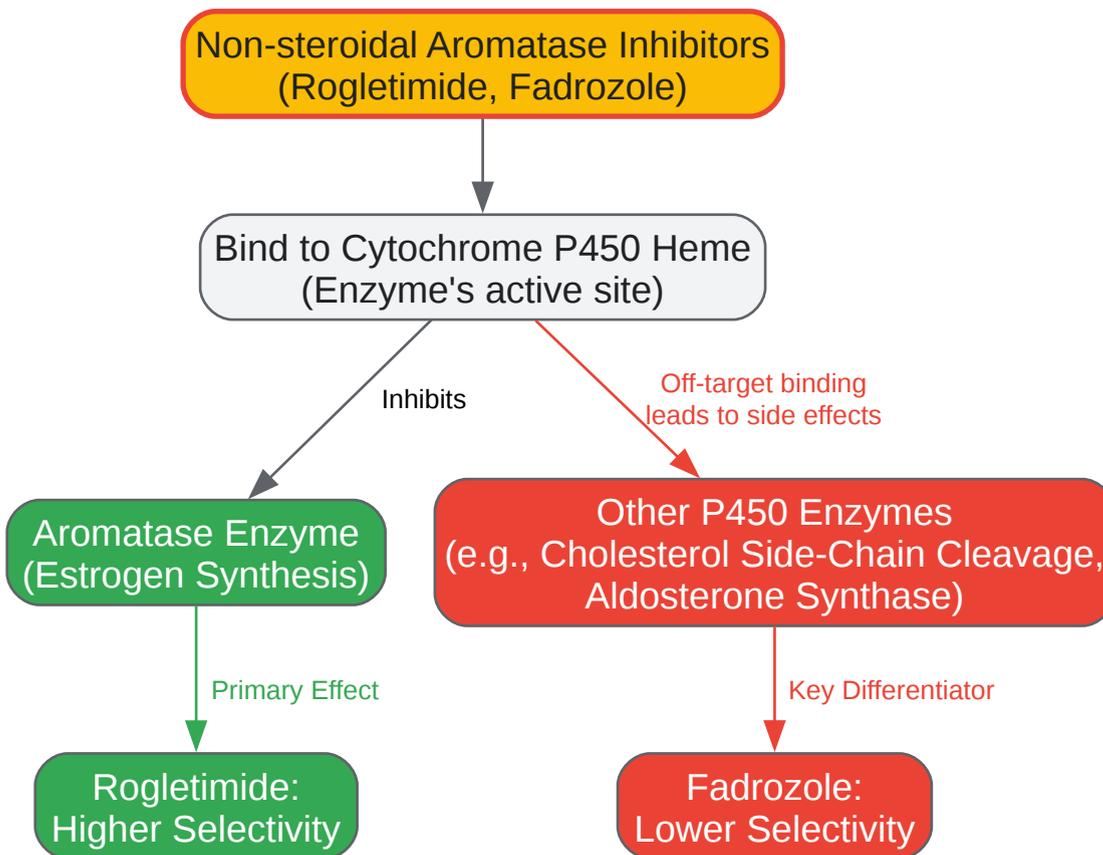
A core difference in the selectivity of these drugs was demonstrated in a study using a **dispersed guinea pig adrenal cell system** [5]:

- **Protocol:** Adrenal cells were stimulated with adrenocorticotrophic hormone (ACTH) to trigger the entire steroidogenesis pathway.
- **Measurement:** The release of steroids, including **cortisol, 17-hydroxyprogesterone, and androstenedione**, was measured after exposure to the aromatase inhibitors.
- **Findings:**
 - **Rogletimide:** At concentrations sufficient to inhibit aromatase by 80-90%, it had **no effect** on the output of the measured adrenal steroids [5].

- **Fadrozole**: At a concentration of 10^{-6} M, it **reduced cortisol output** and increased the concentration of precursor steroids, indicating a disruption of adrenal steroid synthesis [5].

Mechanism of Action and Selectivity

The following diagram illustrates the critical difference in the selectivity profiles of **Rogletimide** and Fadrozole, rooted in their shared mechanism of action.



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*Diagram: Selectivity Difference Between **Rogletimide** and Fadrozole. Both drugs are Type II, non-steroidal inhibitors that reversibly bind to the cytochrome P450 heme moiety of the aromatase enzyme [2] [4]. However, Fadrozole shows a greater tendency to also bind to other related P450 enzymes involved in adrenal steroid hormone synthesis (like cortisol and aldosterone), explaining its lower selectivity and associated side effects [4] [5]. **Rogletimide**'s key advantage was its high selectivity for aromatase without significantly affecting these other pathways [5].*

Conclusion for Researchers

In summary, the trade-off between potency and selectivity defined the clinical fates of **Rogletimide** and Fadrozole:

- **Fadrozole** was the more **potent** drug and reached the market, but its clinical use was tempered by its effects on adrenal steroidogenesis, which could necessitate supplemental steroid therapy [4] [6].
- **Rogletimide**, while highly **selective** and better tolerated, failed clinically due to its **insufficient potency** at reasonable doses, unable to achieve the near-complete estrogen suppression desired for breast cancer therapy [1] [5].

This historical comparison underscores a critical challenge in early drug development. The subsequent development of **third-generation aromatase inhibitors** (e.g., Letrozole, Anastrozole) successfully combined high potency with excellent selectivity, making them the preferred options today [2] [8].

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References

1. Rogletimide - Wikipedia [en.wikipedia.org]
2. - Wikipedia Fadrozole [en.wikipedia.org]
3. hydrochloride: a potent, Fadrozole ... | DrugBank Online selective [go.drugbank.com]
4. Aromatase inhibitors--mechanisms for non-steroidal inhibitors [pubmed.ncbi.nlm.nih.gov]
5. The effect of the aromatase inhibitor, rogletimide (pyridoglutethimide)... [pubmed.ncbi.nlm.nih.gov]
6. Comprehensive Pharmacology and Clinical Efficacy of Aromatase... [link.springer.com]
7. (PDF) The Pharmacodynamic Inhibition of Estrogen Synthesis by... [academia.edu]
8. Pharmacokinetics of third-generation aromatase inhibitors - ScienceDirect [sciencedirect.com]

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